![molecular formula C24H19N3O6 B3012887 (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide CAS No. 444588-82-3](/img/structure/B3012887.png)
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide
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Description
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C24H19N3O6 and its molecular weight is 445.431. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate demonstrates the formation of various products, indicating the compound's utility in synthesizing diverse chemical structures. This process affords methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates among other products, showcasing the compound's role in facilitating complex chemical reactions (O'Callaghan et al., 1999).
Medicinal Chemistry
A novel synthesis approach for the catechol-O-methyltransferase (COMT) inhibitor, entacapone, has been achieved starting from a precursor similar to the query compound. This synthesis route underscores the compound's significance in the development of pharmaceuticals, particularly in the context of neurodegenerative diseases (Harisha et al., 2015).
Material Science and Luminescence
The study of 3-aryl-2-cyano acrylamide derivatives revealed their differing optical properties due to distinct stacking modes. These findings are crucial for the development of materials with specific optical characteristics, including luminescence, which can be applied in sensors, displays, and other photonic devices (Song et al., 2015).
Corrosion Inhibition
Research on acrylamide derivatives has shown their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is particularly relevant in industries where metal preservation is crucial, demonstrating the compound's utility beyond pharmaceuticals (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-32-22-9-5-8-17(23(22)33-15-16-6-3-2-4-7-16)12-18(14-25)24(29)26-20-11-10-19(27(30)31)13-21(20)28/h2-13,28H,15H2,1H3,(H,26,29)/b18-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCUVRUZHIFCAY-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(2-hydroxy-4-nitrophenyl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enamide |
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